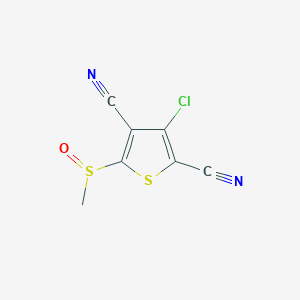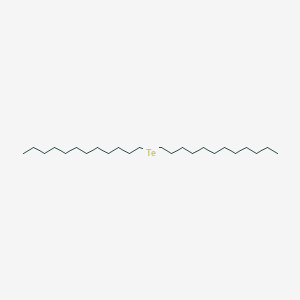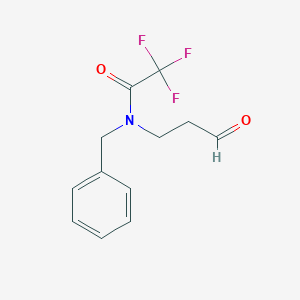![molecular formula C8H11ClN6O4 B14307558 N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea CAS No. 113739-46-1](/img/structure/B14307558.png)
N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. These compounds are known for their alkylating properties and are often used in chemotherapy due to their ability to interfere with DNA replication in cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea typically involves the reaction of 2-chloroethylamine with 2-(4-nitro-1H-imidazol-1-yl)ethylamine under nitrosation conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitrosourea group can be reduced to a urea derivative.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of urea derivatives.
Substitution: Formation of substituted ethyl derivatives.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through alkylation of DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used for treating brain tumors.
Semustine (MeCCNU): A derivative of carmustine with similar applications.
Uniqueness
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea is unique due to the presence of the nitroimidazole moiety, which may enhance its ability to target hypoxic tumor cells. This structural feature distinguishes it from other nitrosoureas and may provide specific advantages in certain therapeutic contexts.
Propriétés
Numéro CAS |
113739-46-1 |
|---|---|
Formule moléculaire |
C8H11ClN6O4 |
Poids moléculaire |
290.66 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[2-(4-nitroimidazol-1-yl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C8H11ClN6O4/c9-1-3-14(12-17)8(16)10-2-4-13-5-7(11-6-13)15(18)19/h5-6H,1-4H2,(H,10,16) |
Clé InChI |
NTBVUHMEISEQJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN1CCNC(=O)N(CCCl)N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)


![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)


![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)


![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)

